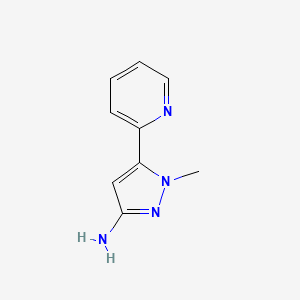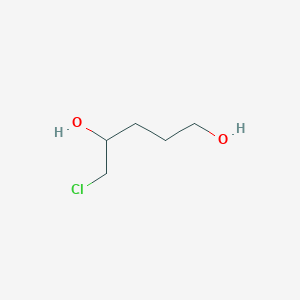![molecular formula C16H14BrN3OS B8611116 N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine](/img/structure/B8611116.png)
N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine is a complex organic compound that features a benzo[d]thiazole ring, a cyclobutyl group, and a bromopyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine typically involves multiple steps:
Formation of 3-bromopyridin-2-yl ether: This step involves the reaction of 3-bromopyridine with a suitable alcohol under basic conditions to form the ether linkage.
Benzo[d]thiazole formation: The final step involves the formation of the benzo[d]thiazole ring, which can be achieved through a condensation reaction involving a thioamide and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting various diseases.
Materials Science: Use in the development of new materials with unique electronic or optical properties.
Biological Research: Investigation of its biological activity and potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-((3-chloropyridin-2-yl)oxy)cyclobutyl)benzo[d]thiazol-2-amine
- N-(3-((3-fluoropyridin-2-yl)oxy)cyclobutyl)benzo[d]thiazol-2-amine
Uniqueness
N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not
Propiedades
Fórmula molecular |
C16H14BrN3OS |
|---|---|
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
N-[3-(3-bromopyridin-2-yl)oxycyclobutyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C16H14BrN3OS/c17-12-4-3-7-18-15(12)21-11-8-10(9-11)19-16-20-13-5-1-2-6-14(13)22-16/h1-7,10-11H,8-9H2,(H,19,20) |
Clave InChI |
JZBOGRSSLBVDNJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1OC2=C(C=CC=N2)Br)NC3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


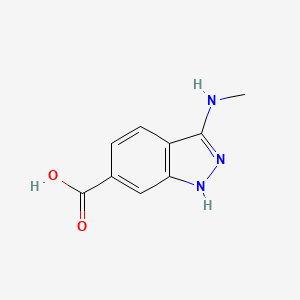
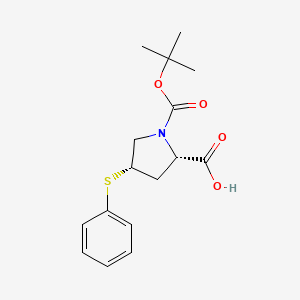


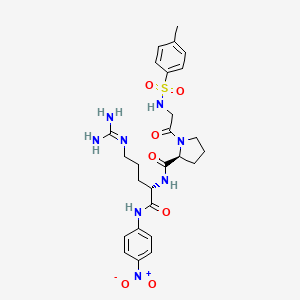
![Methyl 3-(4-aminophenyl)-2-[(2,6-dichlorobenzoyl)amino]propanoate](/img/structure/B8611079.png)


